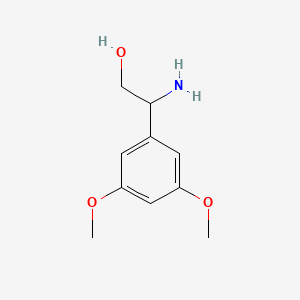

2-Amino-2-(3,5-dimethoxyphenyl)ethanol

説明

2-Amino-2-(3,5-dimethoxyphenyl)ethanol is a chiral β-amino alcohol derivative with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol (CAS: 696598-88-6) . It features a 3,5-dimethoxyphenyl group attached to a secondary amino ethanol backbone, making it structurally distinct due to the electron-donating methoxy substituents at the 3- and 5-positions of the aromatic ring. This compound is primarily utilized in pharmaceutical research, particularly as a precursor for synthesizing β-blockers or chiral ligands in asymmetric catalysis . Available in research-grade quantities (e.g., 100 mg to 250 mg), it is stored at room temperature and requires solvent optimization for experimental use .

特性

IUPAC Name |

2-amino-2-(3,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXNGXAJTYOQRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CO)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666865 | |

| Record name | 2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696598-77-3 | |

| Record name | 2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Table 1: Key Structural and Functional Differences

Key Findings :

- Positional Isomerism : The 3,5-dimethoxy derivative exhibits higher steric hindrance and electron density compared to the 2,5-dimethoxy isomer, influencing its reactivity in nucleophilic substitutions and receptor binding .

- Halogenated Analogues : Chloro-substituted derivatives (e.g., 3,5-dichloro) show reduced solubility in polar solvents compared to methoxy variants due to decreased polarity, making them less favorable for aqueous-phase reactions .

Non-Amino Ethanol Derivatives

Table 2: Ethanol-Based Dimethoxyphenyl Compounds

Key Findings :

- These compounds are more commonly used in industrial applications (e.g., polymer additives) rather than pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。